
N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)oxalamide is not directly mentioned in the provided papers. However, the papers discuss related compounds that can provide insights into the potential characteristics and behaviors of the compound . The first paper discusses modifications of the methylene group in N-(isothiazol-5-yl)phenylacetamides and their insecticidal activity, which suggests that similar compounds may also exhibit biological activity . The second paper details the synthesis, crystal structure, and spectral analysis of a related compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, which could provide a basis for understanding the structural and spectral properties of this compound .
Synthesis Analysis
The synthesis of related compounds involves the use of dimethylformamide dimethylacetal and various functional group transformations to yield derivatives with retained efficacy . Although the exact synthesis of this compound is not described, it is likely that similar methods could be employed, with careful consideration of the starting materials and reaction conditions to achieve the desired oxalamide derivative.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal . This method, along with computational techniques such as DFT calculations, can be used to predict and compare the molecular structure of this compound with experimental data, offering insights into its geometry and electronic configuration.
Chemical Reactions Analysis
The chemical reactions of related compounds involve various functional group transformations, which proceed in moderate to good yields . These reactions expand the structure-activity relationship (SAR) and can be used to tailor the properties of the compounds for specific applications. For this compound, similar chemical reactions could be explored to modify its structure and enhance its potential biological activity or other properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using IR, NMR, and UV-Vis spectroscopy, along with computational methods to calculate properties such as vibrational frequencies, chemical shifts, and electronic properties . These techniques can be applied to this compound to determine its physical and chemical characteristics, such as solubility, stability, and reactivity, which are crucial for its practical applications.
科学的研究の応用
Novel Synthetic Approaches
Research by Mamedov et al. (2016) highlights a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via Meinwald rearrangement and a new rearrangement sequence, demonstrating the versatility of oxalamide derivatives in organic synthesis (Mamedov et al., 2016).
Affinitychromic Polythiophenes
Bernier et al. (2002) describe the development of chromic polythiophene derivatives with potential applications in high-throughput screening and drug discovery, illustrating the functional versatility of compounds with similar structural features to N1-(4-chlorophenethyl)-N2-(2-(methylthio)phenyl)oxalamide (Bernier et al., 2002).
Polythiophene Copolymers
Tapia et al. (2010) synthesized new copolymers containing thiophene units, showcasing the applicability of such structures in materials science for developing products with unique thermal, optical, and electrochemical properties (Tapia et al., 2010).
Oxamido-bridged Metal Complexes
Research on oxamido-bridged trinuclear complexes by Zhang et al. (2007) reveals the potential for designing materials with specific magnetic properties, which could be relevant for the development of materials science applications involving this compound (Zhang et al., 2007).
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-23-15-5-3-2-4-14(15)20-17(22)16(21)19-11-10-12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAQBNFGUFOZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

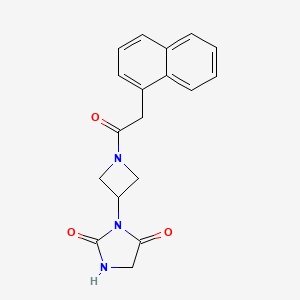
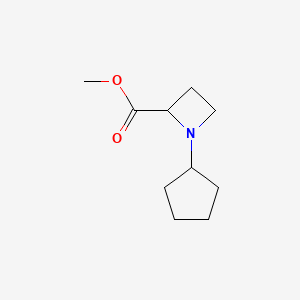
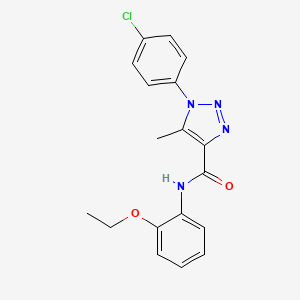

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-2-yl)methanone](/img/structure/B2516044.png)
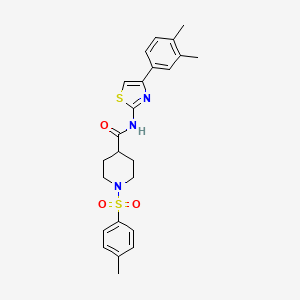
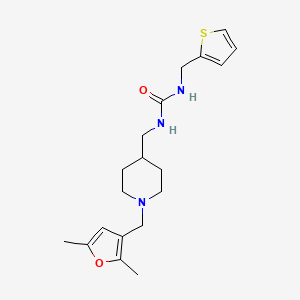
![(E)-2-(benzylsulfonyl)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2516047.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2516048.png)
![2-[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B2516049.png)
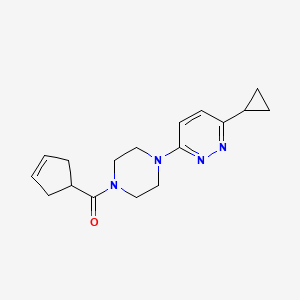
![3-(2,5-Dimethyl-phenyl)-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2516058.png)
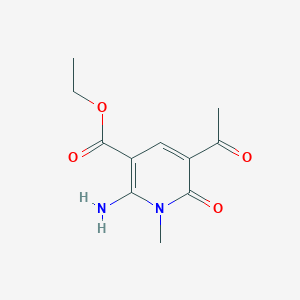
![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)